Chemical structure analysis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Chemical structure analysis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine
Abstract
The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, renowned for yielding potent therapeutic agents.[1][2] The introduction of specific functional groups onto the quinoline core allows for the fine-tuning of pharmacological properties, making rigorous structural analysis paramount in the development of new chemical entities. This guide provides a comprehensive technical framework for the definitive structural elucidation and purity assessment of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine, a compound of significant interest due to its structural similarity to established bioactive molecules. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to provide an unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the analytical chemistry behind novel quinoline derivatives.
Introduction: The Significance of the Fluoroquinolone Core
1-(6-Fluoroquinolin-8-yl)ethan-1-amine (Molecular Formula: C₁₁H₁₁FN₂, Molecular Weight: 190.22 g/mol ) belongs to the broad class of fluoroquinolone compounds.[3] This class has produced some of the most successful broad-spectrum antimicrobial agents by targeting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2] The presence of a fluorine atom at the C-6 position is a critical modification known to enhance bacterial cell penetration and increase potency against both Gram-negative and Gram-positive bacteria.[1][4]
Furthermore, the 8-aminoquinoline scaffold, a key feature of this molecule, is historically significant, being the basis for antimalarial drugs like primaquine. Derivatives of the closely related 8-hydroxyquinoline have also demonstrated a wide array of biological activities, including anticancer, antifungal, and antiviral properties.[5][6][7] The unique combination of these structural motifs in 1-(6-Fluoroquinolin-8-yl)ethan-1-amine makes it a compelling candidate for drug discovery programs. Therefore, a robust and unequivocal confirmation of its chemical structure is the foundational step for any further biological or pharmacological investigation.
This guide explains the causality behind the selection of analytical techniques and provides field-proven protocols for the complete structural verification of the title compound.
Conceptual Synthesis Workflow
While numerous specific synthetic routes exist for quinoline derivatives, a common and logical approach involves the construction of the core followed by side-chain modification. The synthesis of 1-(6-Fluoroquinolin-8-yl)ethan-1-amine could plausibly begin from a precursor like 6-fluoro-8-nitroquinoline, which is then subjected to functional group transformations to introduce the 1-aminoethyl group at the C-8 position.
Spectroscopic Elucidation
Spectroscopic analysis is the cornerstone of structural chemistry. For a molecule like 1-(6-Fluoroquinolin-8-yl)ethan-1-amine, a combination of NMR and MS provides a complete picture of its atomic arrangement and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecular skeleton and identify functional groups.
We employ both ¹H and ¹³C NMR to build a complete structural profile. ¹H NMR reveals the number of different types of protons and their neighboring environments through chemical shifts and spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms. For a fluoroquinoline, ¹⁹F NMR could also be used to confirm the fluorine environment, and 2D NMR techniques (like COSY and HSQC) can definitively establish proton-proton and proton-carbon connectivities.
Protocol: ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-32 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak and integrate all signals.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| H₂ | 8.8 - 8.9 | dd | 1H | Deshielded by adjacent nitrogen. |
| H₄ | 8.1 - 8.3 | dd | 1H | Deshielded by nitrogen, ortho to H₃. |
| H₃ | 7.3 - 7.5 | dd | 1H | Coupled to H₂ and H₄. |
| H₅ | 7.6 - 7.8 | dd | 1H | Coupled to H₇ (meta) and fluorine (para). |
| H₇ | 7.2 - 7.4 | dd | 1H | Coupled to H₅ and fluorine (meta). |
| -CH(NH₂)- | 4.5 - 4.8 | q | 1H | Coupled to the adjacent methyl group. |
| -NH₂ | 1.5 - 2.5 | br s | 2H | Broad signal, exchangeable with D₂O. |
| -CH₃ | 1.5 - 1.7 | d | 3H | Coupled to the adjacent methine proton. |
Protocol: ¹³C NMR Spectroscopy
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Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be required for faster acquisition.
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Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, switching to the carbon probe/frequency.
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Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the solvent peak (CDCl₃ at δ = 77.16 ppm).
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| C₂ | ~150 | Aromatic C=N carbon. |
| C₃ | ~122 | Aromatic CH. |
| C₄ | ~136 | Aromatic CH. |
| C₄ₐ | ~128 | Aromatic quaternary carbon. |
| C₅ | ~125 | Aromatic CH, coupled to fluorine. |
| C₆ | ~158 (d) | Aromatic carbon directly bonded to fluorine (shows C-F coupling). |
| C₇ | ~115 (d) | Aromatic CH, coupled to fluorine. |
| C₈ | ~145 | Aromatic carbon bearing the ethylamine substituent. |
| C₈ₐ | ~140 | Aromatic quaternary carbon. |
| -CH(NH₂) | ~50 | Aliphatic methine carbon. |
| -CH₃ | ~25 | Aliphatic methyl carbon. |
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) further provides structural clues by analyzing fragmentation patterns.
We use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to obtain the accurate mass of the protonated molecule [M+H]⁺. This allows for the unambiguous confirmation of the elemental formula (C₁₁H₁₁FN₂).[8] MS/MS analysis is then performed on this parent ion. The resulting fragments are diagnostic of the molecule's structure; for instance, the loss of the ethylamine side chain or fragmentation of the quinoline ring itself are expected pathways based on established fragmentation rules for quinolines.[9][10]
Protocol: LC-MS/MS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent like acetonitrile or methanol.
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Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Chromatography (for sample introduction):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1): Scan a mass range of m/z 100-500 to find the [M+H]⁺ ion.
-
Product Ion Scan (MS2): Select the [M+H]⁺ ion (m/z 191.10) for collision-induced dissociation (CID) and acquire the fragment ion spectrum.
-
Table 3: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₁H₁₁FN₂ |
| Exact Mass (Neutral) | 190.0906 |
| [M+H]⁺ Ion (Monoisotopic) | 191.0984 |
Predicted Fragmentation Pathway:
The primary fragmentation is expected to involve the cleavage of the ethylamine side chain, which is the most labile part of the molecule.
Chromatographic Purity Assessment
Confirming the identity of a compound is insufficient; its purity must also be established. HPLC is the gold standard for this purpose in the pharmaceutical industry.
A reverse-phase HPLC method with UV detection provides a robust and reliable way to quantify the purity of the synthesized compound. The principle is to separate the target molecule from any starting materials, by-products, or degradation products based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Purity is calculated as the percentage of the main peak's area relative to the total area of all peaks in the chromatogram. Coupling HPLC to a mass spectrometer (LC-MS) allows for the simultaneous identification of any detected impurities.[12]
Protocol: Purity Analysis by HPLC-UV
-
System Preparation: Use a standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B (e.g., 10%).
-
Linearly increase to a high percentage of Solvent B (e.g., 95%) over 20-30 minutes.
-
Hold for several minutes before returning to initial conditions to re-equilibrate.
-
-
Detection: Monitor at a wavelength where the quinoline chromophore absorbs strongly, typically around 254 nm and 280 nm.
-
Sample Analysis: Inject a known concentration of the sample (~1 mg/mL).
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak. A purity level of >95% is typically required for subsequent biological screening.
Conclusion
The structural analysis of a novel compound like 1-(6-Fluoroquinolin-8-yl)ethan-1-amine requires a multi-pronged, self-validating analytical strategy. Through the rigorous application of ¹H and ¹³C NMR spectroscopy, we can piece together the molecular framework and confirm atomic connectivity. High-resolution mass spectrometry provides an indisputable confirmation of the elemental formula, while tandem MS offers corroborating evidence of the structure through predictable fragmentation. Finally, HPLC analysis establishes the purity of the material, ensuring that subsequent biological evaluations are conducted on a well-characterized entity. This comprehensive approach ensures the scientific integrity required for advancing promising molecules in the drug discovery and development pipeline.
References
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. [Link]
-
de la Guardia, M., et al. (2013). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 48(8), 915-923. [Link]
-
Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(1), 30-33. [Link]
-
Leyva-Ramos, S., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Chemotherapy, 62(3), 194-198. [Link]
-
Martinez, R., et al. (2018). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 23(11), 2890. [Link]
-
Mishra, P., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antimicrobial Resistance. Pharmaceuticals, 15(9), 1048. [Link]
-
Saleh, M. A., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). European Journal of Medicinal Chemistry, 241, 114620. [Link]
-
Samad, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4259. [Link]
-
Seliem, I. A., et al. (2020). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Chromatography B, 1152, 122239. [Link]
-
Tang, J. C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(1), 122-126. [Link]
Sources
- 1. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1369201-74-0 Cas No. | 1-(6-Fluoroquinolin-8-yl)ethan-1-amine | Matrix Scientific [matrixscientific.com]
- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempap.org [chempap.org]
- 10. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
